molecular formula C10H20O2Si B12537205 5-[(Trimethylsilyl)oxy]hept-4-en-3-one CAS No. 846607-58-7

5-[(Trimethylsilyl)oxy]hept-4-en-3-one

Cat. No.: B12537205
CAS No.: 846607-58-7
M. Wt: 200.35 g/mol
InChI Key: LJMQUCQFTFTAMK-UHFFFAOYSA-N
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Description

5-[(Trimethylsilyl)oxy]hept-4-en-3-one is a synthetic organic compound featuring a seven-carbon chain with a conjugated enone system (C=O at position 3 and a double bond at C4–C5) and a trimethylsilyl (TMS) ether group at position 3. The TMS group enhances the compound’s stability and volatility, making it valuable in organic synthesis, particularly as a protected intermediate in multi-step reactions.

Properties

CAS No.

846607-58-7

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

5-trimethylsilyloxyhept-4-en-3-one

InChI

InChI=1S/C10H20O2Si/c1-6-9(11)8-10(7-2)12-13(3,4)5/h8H,6-7H2,1-5H3

InChI Key

LJMQUCQFTFTAMK-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)CC)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Trimethylsilyl)oxy]hept-4-en-3-one typically involves the reaction of hept-4-en-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction proceeds as follows:

Hept-4-en-3-one+Trimethylsilyl chlorideBaseThis compound\text{Hept-4-en-3-one} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} Hept-4-en-3-one+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Trimethylsilyl)oxy]hept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Trimethylsilyl)oxy]hept-4-en-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Trimethylsilyl)oxy]hept-4-en-3-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in chemical reactions. The compound may act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-[(Trimethylsilyl)oxy]hept-4-en-3-one with two structurally related compounds: 5-Ethyl-4-methyl-4-hepten-3-one () and tert-butyldimethylsilyl (TBDMS)-protected analogs ().

Compound Substituents Functional Groups Key Structural Features
This compound TMS-O at C5 Enone, silyl ether Polar TMS group increases electron-withdrawing effects, enhancing enone reactivity .
5-Ethyl-4-methyl-4-hepten-3-one Ethyl (C5), methyl (C4) Enone, alkyl groups Alkyl substituents reduce polarity, lowering reactivity compared to TMS analogs .
TBDMS-protected enones (e.g., Cmpd 9) TBDMS-O groups Enone, bulky silyl ether Bulkier TBDMS group improves steric protection and hydrolytic stability .

Reactivity and Stability

  • Enone Reactivity: The TMS-O group in the target compound likely activates the enone system for Michael additions or Diels-Alder reactions due to its electron-withdrawing nature, similar to other silyl-protected enones . In contrast, 5-Ethyl-4-methyl-4-hepten-3-one (alkyl-substituted enone) exhibits lower reactivity due to the electron-donating alkyl groups .
  • Hydrolytic Stability : TMS ethers are less stable under acidic or aqueous conditions compared to TBDMS ethers. For example, compound 9 () uses a TBDMS group, which resists hydrolysis better than TMS .

Research Findings and Limitations

Gaps in Data

Direct experimental data (e.g., NMR, IR) for the target compound is absent in the provided evidence. Comparisons rely on extrapolation from structurally related compounds, which may introduce uncertainties.

Biological Activity

5-[(Trimethylsilyl)oxy]hept-4-en-3-one is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a trimethylsilyl ether group that enhances its chemical stability and reactivity. This modification can influence the compound's interaction with biological targets, making it an interesting subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the trimethylsilyl group can enhance lipophilicity, facilitating cellular uptake and modulating enzyme activities.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation: It can act as a ligand for certain receptors, altering signaling pathways that influence cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, revealing promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Table: Antioxidant Activity Assay Results

Assay TypeIC50 (µg/mL)
DPPH Scavenging25
ABTS Assay30
Ferric Reducing Power20

These results indicate that the compound can effectively neutralize free radicals, highlighting its potential in preventing oxidative damage in biological systems.

Case Studies

Several studies have investigated the biological effects of this compound in different contexts:

  • Study on Cell Viability:
    • A study assessed the impact of the compound on cancer cell lines. Results showed that it inhibited cell proliferation in a dose-dependent manner, suggesting potential anti-cancer properties.
  • Anti-inflammatory Effects:
    • In vitro tests demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages, indicating its role in modulating inflammatory responses.

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